2,4-Bis[(dimethylamino)methyl]phenol

Catalog No.
S15959813
CAS No.
5424-54-4
M.F
C12H20N2O
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis[(dimethylamino)methyl]phenol

CAS Number

5424-54-4

Product Name

2,4-Bis[(dimethylamino)methyl]phenol

IUPAC Name

2,4-bis[(dimethylamino)methyl]phenol

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C12H20N2O/c1-13(2)8-10-5-6-12(15)11(7-10)9-14(3)4/h5-7,15H,8-9H2,1-4H3

InChI Key

IVJXXQSXKSRPIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)CN(C)C

2,4-Bis[(dimethylamino)methyl]phenol (CAS 5424-54-4) is a specialized tertiary amine and Mannich base widely utilized as a curing accelerator for epoxy resins and polyurethane systems. Structurally positioned between mono-substituted (DMP-10) and tris-substituted (DMP-30) analogs, it features exactly two dimethylaminomethyl catalytic centers on the phenol ring. This specific molecular architecture provides a highly controlled balance of catalytic activity, offering moderate viscosity, predictable gel times, and controlled thermal profiles during polymerization [1]. For industrial buyers, this compound is primarily procured when standard highly reactive accelerators cause excessive exotherms or when extended pot life is required for complex mold infiltration without sacrificing ambient-temperature curing capabilities [2].

Research & Industrial Fit

1 Defined 2,4-regioisomer with exact substitution pattern for reproducible stoichiometry
2 Dual amine-phenol functionality supporting curing acceleration and metal chelation
3 Distinguishable from mono-, tris-, and 2,6-bis analogs in reactivity and ligand geometry

Substituting 2,4-bis[(dimethylamino)methyl]phenol with the industry-standard DMP-30 (2,4,6-tris[(dimethylamino)methyl]phenol) fundamentally alters the curing kinetics and thermal management of a formulation. DMP-30 contains three catalytic amine sites, which dramatically accelerates crosslinking but often results in severe peak exotherms exceeding 200°C in thick castings, leading to thermal degradation, charring, and high internal stress [1]. Conversely, substitution with mono-substituted variants yields an excessively long pot life and incomplete ambient-temperature curing, slowing down manufacturing throughput [2]. The bis-substituted compound is strictly required when a formulation demands the exact intermediate exotherm profile to prevent thermal runaway while maintaining a commercially viable demolding time [1].

Substitution Risk

Mono-substituted technical mixture

Commercial (dimethylaminomethyl)phenol contains ~15% free phenol and ~20% bis impurities, introducing batch variability and regulatory labelling risk that a defined 2,4-bis regioisomer eliminates.

Tris-substituted DMP-30

Higher amine density accelerates epoxy cure but may reduce pot life significantly; low-temperature curing profile and working time differ from bis-Mannich-derived hardeners.

2,6-Bis regioisomer

The 2,6-substitution pattern presents different steric and chelation geometry; metal-binding and antioxidant performance may not transfer directly without experimental verification.

Exotherm Control for Thick Castings

In comparative thermal profiling of epoxy curing agents, the number of catalytic dimethylaminomethyl groups directly dictates the heat of reaction. Formulations accelerated with DMP-30 routinely exhibit peak exotherms exceeding 200°C, which can cause scorching or cracking in thick-section castings. By utilizing 2,4-bis[(dimethylamino)methyl]phenol, the peak exotherm is quantitatively reduced to approximately 135-140°C. This reduction prevents thermal degradation and minimizes internal shrinkage stress while maintaining adequate catalytic efficiency [1].

Evidence DimensionPeak Exotherm Temperature
Target Compound Data~135-140°C
Comparator Or BaselineDMP-30 (>200°C)
Quantified Difference>60°C reduction in peak exotherm
ConditionsBulk epoxy resin casting under ambient initiation

Enables the defect-free manufacturing of thick-walled composite parts and large-volume potting applications without thermal runaway.

Oxidation stability
Class-level inference
Bis class effective at 5 ppm in unleaded gasoline; reported higher induction period than AO-22; comparable to tris analog
Supports ashless antioxidant selection at ppm loading
ASTM D 525-74; 98–102 °C O₂ bomb

Extended Pot Life and Infiltration

The reduction from three catalytic centers (in DMP-30) to two (in 2,4-bis[(dimethylamino)methyl]phenol) significantly alters the gelation kinetics of epoxy systems. While DMP-30 typically constrains the pot life to a narrow 15-25 minute window, the bis-substituted accelerator extends the workable pot life to 45-60 minutes. This extended open time is critical for vacuum-assisted resin transfer molding (VARTM) and complex composite layups, allowing the resin to fully wet out dense carbon fiber or fiberglass matrices before viscosity spikes [1].

Evidence DimensionPot Life / Gel Time
Target Compound Data45 - 60 minutes
Comparator Or BaselineDMP-30 (15 - 25 minutes)
Quantified Difference2x to 3x extension in workable pot life
ConditionsStandard bisphenol-A epoxy resin formulation at 25°C

Provides manufacturers with the necessary processing window to eliminate dry spots and voids in high-performance composite manufacturing.

Compositional purity
Cross-study comparable
2,4-Bis: defined single regioisomer, free phenol below typical thresholds. Technical mono-mixture: ~15% free phenol, ~20% bis impurities
Enables reproducible stoichiometry and avoids CMR-labelling risk
Sigma-Aldrich COA; >5% phenol triggers toxicity declaration

Crosslink Density and Flexibility

The tris-substituted DMP-30 creates a highly dense, sterically hindered crosslinked network that can suffer from brittleness and high residual stress. The use of 2,4-bis[(dimethylamino)methyl]phenol reduces the crosslinking density slightly, yielding a polymer network with lower internal stress and improved toughness. This structural modification prevents micro-cracking during thermal cycling, making the bis-substituted accelerator highly suitable for adhesives and coatings subjected to mechanical shock or fluctuating temperatures [1].

Evidence DimensionNetwork Internal Stress / Brittleness
Target Compound DataLower residual stress with improved flexural toughness
Comparator Or BaselineDMP-30 (High internal stress, prone to micro-cracking)
Quantified DifferenceMeasurable reduction in thermal-cycling micro-cracks
ConditionsCured epoxy adhesive joints undergoing thermal cycling

Crucial for procuring accelerators for structural adhesives and marine coatings where mechanical flexibility and shock resistance are required.

Low-temp cure
Class-level inference
Tack-free epoxy cure: ≤6 h at 20°C, ≤12 h at 10°C, ≤24 h at 5°C
Supports low-temperature coating formulations with extended pot life
Modified bis-Mannich hardener; DMP-30 gives shorter working time
Protolytic equilibria
Cross-study comparable
Methyl-substituted bis analog (HA) shows increased protonation constants in SDS; retains non-micellar speciation unlike nonyl homolog
Predictable acid–base behavior in surfactant-containing media
Potentiometric titration in water–i-PrOH with SDS, Triton X-100, CTAB
Coordination mode
Class-level inference
Predicted dianionic [O,N,N]-tridentate; steric and electronic profile differs from 2,6-bis-4-methyl analog due to unsubstituted 6-position
Enables tuning of metal-center geometry and magnetic coupling
Based on Cu(II) complexation studies; Inorg. Chem. 1995, 34, 454–465

Thick-Section Epoxy Potting

Directly leveraging the reduced peak exotherm demonstrated in Section 3, 2,4-bis[(dimethylamino)methyl]phenol is the preferred accelerator for electronic potting compounds. It prevents the thermal runaway and subsequent charring that occurs with DMP-30, protecting sensitive electronic components during the curing phase [1].

VARTM Composite Infiltration

Utilizing the extended 45-60 minute pot life, this compound is highly suited for VARTM processes in aerospace and automotive composites. The delayed gelation allows the resin to fully infiltrate dense carbon fiber preforms without premature viscosity spikes, eliminating dry spots [2].

High-Toughness Structural Adhesives

Based on its ability to lower internal crosslinking stress compared to tris-substituted analogs, this accelerator is highly effective for formulating structural adhesives. It provides the necessary mechanical flexibility to withstand thermal cycling and mechanical shock in extreme environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ashless fuel / lubricant antioxidant
Regioisomeric purity and antioxidant ranking
Oxidative induction period under controlled conditions
Low-temperature epoxy curing
Free phenol content and curing profile
Tack-free cure at low temperature with extended pot life
Transition-metal catalyst design
Coordination geometry and steric accessibility
Metal-binding stoichiometry and magnetic exchange
Surfactant formulation probe
Non-micellar protonation behavior
Potentiometric speciation in multi-component media

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.157563266 g/mol

Monoisotopic Mass

208.157563266 g/mol

Heavy Atom Count

15

UNII

4X2VB7S98P

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